1-Nitrosopyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

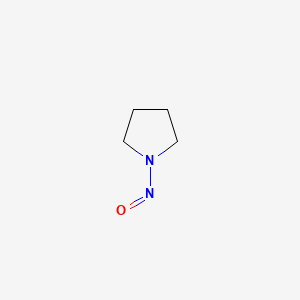

1-Nitrosopyrrolidine is a chemical compound with the molecular formula C₄H₈N₂O. It belongs to the class of N-nitrosamines, which are known for their potential carcinogenic properties. This compound is commonly found in various environmental and industrial settings, and it is of significant interest due to its implications in health and safety.

准备方法

Synthetic Routes and Reaction Conditions

1-Nitrosopyrrolidine can be synthesized through the nitrosation of pyrrolidine. This process typically involves the reaction of pyrrolidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. These methods often include the use of advanced reactors and purification systems to isolate the desired compound from by-products and impurities.

化学反应分析

Formation

- N-Nitrosopyrrolidine can be formed as a byproduct during the synthesis of 2-pyrrolidino-1-nitroethylene .

- It can also be formed from pyrrolidine ring-containing compounds at elevated temperatures .

- N-Nitrosopyrrolidine can be synthesized from pyrrolidine using sulfuric acid, silica gel, and sodium nitrite in dichloromethane .

Reactions

- Denitrosation: N-Nitrosamines can undergo denitrosation in acidic conditions, yielding the corresponding secondary amines . This reaction involves the formation of an intermediate that is subsequently denitrosated by the attack of a nucleophile . The addition of nucleophiles such as bromide, thiocyanate, and thiourea can accelerate protolytic denitrosation .

- Reactions with Organolithium and Grignard Reagents: N-Nitrosamines are weakly electrophilic at the nitroso-nitrogen and are susceptible to nucleophilic attack at that site by organolithium and Grignard reagents . The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either a hydrazone or an azomethine imine .

- Metabolic Activation: N-Nitrosopyrrolidine undergoes metabolic activation via α-hydroxylation, which is catalyzed by cytochrome P450 . This process leads to the formation of α-hydroxyNPYR, which spontaneously ring opens to 4-oxobutanediazohydroxide, a reactive intermediate that can modify DNA or yield electrophiles that react with DNA to produce adducts .

- DNA Adduct Formation: α-AcetoxyNPYR, a stable precursor to α-hydroxyNPYR, reacts with DNA to form N6-(tetrahydrofuran-2-yl)dAdo and N-(tetrahydrofuran-2-yl)dCyd, in addition to N2-(tetrahydrofuran-2-yl)dGuo . Unstable dThd adducts are also formed .

DNA Adducts of N-Nitrosopyrrolidine and Related Aldehydes

| DNA Adduct | Description |

|---|---|

| N6-(tetrahydrofuran-2-yl)dAdo | Adduct formed in the reaction of α-acetoxyNPYR with DNA. |

| N-(tetrahydrofuran-2-yl)dCyd | Adduct formed in the reaction of α-acetoxyNPYR with DNA. |

| N2-(tetrahydrofuran-2-yl)dGuo | Adduct formed in the reactions of α-acetoxyNPYR with both dGuo itself and DNA. |

| α-hydroxyNPYR | Key intermediate in the metabolic activation of NPYR. |

| 4-oxobutanediazohydroxide | Highly reactive intermediate formed from α-hydroxyNPYR, which may modify DNA or yield a cascade of electrophiles that react with DNA to produce adducts. |

| N-(4-hydroxybut-1-yl)dAdo | Product of NaBH3CN reduction of the reaction mixtures of α-acetoxyNPYR with deoxyribonucleosides or DNA. |

| O4-(4-hydroxybut-1-yl)dThd | Product from HPLC purification of O4-(4-acetoxybut-1-yl)dThd after incubation with porcine liver esterase. |

| 2-hydroxytetrahydrofuran (2-OH-THF) | Major α-hydroxylation product of NPYR, monitored by high-performance liquid chromatography with radioflow detection. |

| N-(tetrahydrofuran-2-yl)dGuo (N-THF-dGuo) | Analyses of reactions of α-acetoxyNPYR with DNA demonstrate that N2-(tetrahydrofuran-2-yl)dGuo (N-THF-dGuo, 213 m/z 241 [BH]+. |

科学研究应用

1-Nitrosopyrrolidine has several applications in scientific research:

Chemistry: It is used as a model compound to study nitrosamine chemistry and reactivity.

Biology: Research on its biological effects helps understand the mechanisms of nitrosamine-induced carcinogenesis.

Medicine: It is studied for its potential role in the development of cancer and other diseases.

Industry: this compound is used in the testing and development of safety protocols for handling nitrosamines in industrial processes.

作用机制

The mechanism by which 1-Nitrosopyrrolidine exerts its effects involves metabolic activation. In the liver, it undergoes enzymatic conversion to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. The cytochrome P450 enzyme system plays a crucial role in this metabolic activation process.

相似化合物的比较

Similar Compounds

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosopiperidine

- N-Nitrosomorpholine

Comparison

1-Nitrosopyrrolidine is unique in its specific metabolic pathways and the types of tumors it induces. For example, while N-Nitrosopiperidine is a potent esophageal carcinogen, this compound primarily induces liver tumors. This difference is attributed to the distinct metabolic activation and DNA adduct formation patterns of these compounds.

Conclusion

This compound is a significant compound in the study of nitrosamines due to its unique chemical properties and biological effects. Understanding its preparation, reactions, applications, and mechanisms of action is crucial for advancing research in chemistry, biology, medicine, and industry.

生物活性

1-Nitrosopyrrolidine (NPYR) is a nitrosamine compound recognized for its potential carcinogenic properties. This article delves into the biological activity of NPYR, focusing on its metabolic pathways, interactions with DNA, and implications for human health.

This compound is a yellow liquid with the chemical formula C4H8N2O. It is commonly found in various food products and tobacco smoke, which raises concerns about its exposure in everyday life . The compound is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) .

Metabolic Activation

The carcinogenic activity of NPYR is largely attributed to its metabolic activation, which leads to the formation of DNA adducts. This process typically occurs in the liver and involves cytochrome P450 enzymes that facilitate the conversion of NPYR into reactive intermediates capable of binding to DNA.

Key Metabolic Pathways

- α-Hydroxylation : The primary metabolic activation pathway for NPYR involves α-hydroxylation, which generates reactive species that can interact with DNA. Studies have shown that rat liver microsomes metabolize NPYR efficiently, producing 2-hydroxytetrahydrofuran (2-OH-THF) as a major product .

- Comparative Metabolism : Research comparing NPYR to structurally similar compounds, such as N-nitrosopiperidine (NPIP), indicates that while NPIP is a potent esophageal carcinogen, NPYR predominantly induces liver tumors. This difference is attributed to the distinct metabolic pathways activated in various tissues .

DNA Interactions and Carcinogenicity

The formation of DNA adducts is critical for the expression of NPYR's carcinogenic potential. Studies have documented the presence of specific adducts formed after exposure to NPYR, particularly in liver tissue. For instance:

- DNA Adduct Formation : After administration of NPYR to rats, significant levels of DNA adducts were detected in hepatic tissues, suggesting a direct link between NPYR metabolism and genetic damage .

- Dose-Response Relationship : The extent of DNA adduct formation correlates with the concentration of NPYR administered, underscoring the importance of dosage in assessing carcinogenic risk .

Case Studies and Research Findings

Several studies have investigated the biological effects of NPYR:

- Carcinogenicity in Animal Models : In experiments involving F344 rats, administration of NPYR resulted in liver tumors, emphasizing its role as a hepatocarcinogen .

- Protective Agents : Research has explored protective agents against NPYR-induced DNA damage. For example, isothiocyanates have shown efficacy in reducing DNA adduct formation in HepG2 cell assays exposed to nitrosamines .

- Longitudinal Studies : Long-term studies have indicated that chronic exposure to nitrosamines like NPYR can lead to cumulative genetic damage and increased cancer risk over time .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | C4H8N2O |

| Classification | Probable human carcinogen (IARC Group B2) |

| Primary Metabolic Pathway | α-Hydroxylation leading to DNA adduct formation |

| Main Target Tissue | Liver (hepatocarcinogenic effects) |

| Key Findings | Significant DNA adducts formed; protective effects observed with certain compounds |

属性

CAS 编号 |

57371-40-1 |

|---|---|

分子式 |

C4H8N2O |

分子量 |

104.14 g/mol |

IUPAC 名称 |

2,2,5,5-tetradeuterio-1-nitrosopyrrolidine |

InChI |

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i3D2,4D2 |

InChI 键 |

WNYADZVDBIBLJJ-KHORGVISSA-N |

SMILES |

C1CCN(C1)N=O |

手性 SMILES |

[2H]C1(CCC(N1N=O)([2H])[2H])[2H] |

规范 SMILES |

C1CCN(C1)N=O |

同义词 |

N-Nitrosopyrrolidine-d4; NPYR-d4; NSC 18797-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。